molecular formula C12H12O3 B14363966 7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate CAS No. 90266-12-9

7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate

Katalognummer: B14363966
CAS-Nummer: 90266-12-9
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: WHWSEWXRIKZYAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is a chemical compound that belongs to the class of tetralins It is characterized by a naphthalene ring system with a ketone and an acetate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Oxidation: The naphthalene derivative undergoes oxidation to introduce the ketone functional group at the 7-position.

    Acetylation: The resulting ketone is then acetylated to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation and acetylation reactions using optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: More oxidized naphthalene derivatives.

    Reduction: 7-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl acetate.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate involves its interaction with specific molecular targets. The ketone and acetate functional groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a ketone and acetate group makes it versatile for various chemical transformations and research applications.

Eigenschaften

CAS-Nummer

90266-12-9

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

(7-oxo-6,8-dihydro-5H-naphthalen-2-yl) acetate

InChI

InChI=1S/C12H12O3/c1-8(13)15-12-5-3-9-2-4-11(14)6-10(9)7-12/h3,5,7H,2,4,6H2,1H3

InChI-Schlüssel

WHWSEWXRIKZYAU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC2=C(CCC(=O)C2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.